Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

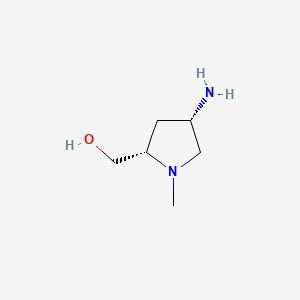

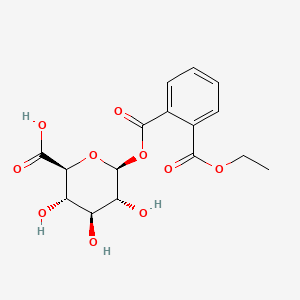

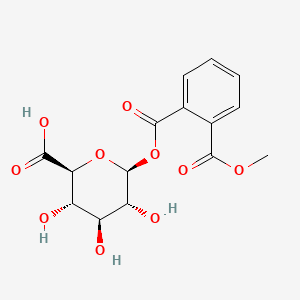

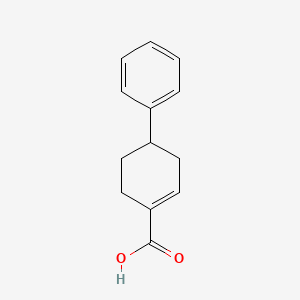

Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is typically used in the treatment of female infertility and is known to be a potent ovulatory stimulant . This compound is an impurity of Clomiphene .

Molecular Structure Analysis

The molecular formula of this compound is C26H29NO2•HCl . The molecular weight is 423.98 g/mol .Physical And Chemical Properties Analysis

This compound is known to be a white crystalline powder that is soluble in water and ethanol .Scientific Research Applications

Enzyme Inhibition and Molecular Interactions

Clomiphene has been studied for its interaction with enzymes, such as the inhibition of Glutamic Dehydrogenase (GDH), an enzyme involved in amino acid metabolism. This property underscores a potential application in studying enzyme regulation and the effects of steroids on enzymatic activities (Puranen & Arstila, 1967).

Metabolic Pathways and Metabolite Analysis

Research on Clomiphene's metabolites reveals complex metabolic pathways, including the formation of phenolic metabolites with significant bioactivity. These studies are crucial for understanding the drug's pharmacokinetics and its interaction with cellular receptors, such as estrogen receptors in breast cancer cells (Ruenitz et al., 1989). Additionally, the genetic polymorphism of cytochrome P450 2D6 significantly affects the metabolic activation of Clomiphene, highlighting the importance of personalized medicine in treatment efficacy (Mürdter et al., 2012).

Novel Applications and Drug Repurposing

Recent studies have identified Clomiphene as a potential inhibitor of SARS-CoV-2 infection in vitro, demonstrating the versatility of known drugs for repurposing in emerging medical challenges (Xiong et al., 2020).

Analytical Techniques and Drug Synthesis

Advanced analytical techniques have been developed for the quantification of Clomiphene and its metabolites in biological matrices, facilitating the study of its pharmacokinetics and metabolism. These methods are crucial for doping control and understanding the drug's bioavailability and elimination (Ganchev et al., 2011).

Mechanism of Action

This compound works by blocking the estrogen receptors in the hypothalamus, which in turn stimulates the release of gonadotropin-releasing hormone (GnRH) and follicle-stimulating hormone (FSH). This leads to an increase in the production of ovarian follicles and ultimately improves the chances of ovulation .

properties

IUPAC Name |

2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28)23-13-9-6-10-14-23;/h5-18,25H,3-4,19-20H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHRUBHFPWFPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747521 |

Source

|

| Record name | 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5635-70-1 |

Source

|

| Record name | 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)

![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)